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Compound of Interest

6-[(Piperazin-1-yl)carbonyl]-1h-
Compound Name:
indole

cat. No.: B1302802

An In-depth Technical Guide to 6-[(Piperazin-1-
yl)carbonyl]-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-[(Piperazin-1-
yl)carbonyl]-1H-indole, a heterocyclic compound featuring an indole nucleus linked to a
piperazine ring via a carbonyl group. This guide covers its chemical structure, analytical data,
experimental protocols, and potential biological significance, serving as a foundational resource
for its application in research and drug development.

Chemical Structure and Properties

6-[(Piperazin-1-yl)carbonyl]-1H-indole is a small molecule with the chemical formula
C13H15N30.[1][2][3] The core structure consists of a bicyclic indole system, with a
piperazinylcarbonyl substituent at the 6th position.

Caption: Chemical structure of 6-[(Piperazin-1-yl)carbonyl]-1H-indole.

Table 1: Chemical and Physical Properties
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Property Value Reference
CAS Number 633322-11-9 [11[2][3]
Molecular Formula C13H15N30 [11[2][3]
Molecular Weight 229.28 g/mol [11[3114]
1H-indol-6-yl)(piperazin-1-
IUPAC Name ( Y(PiP [2]
yl)methanone
1-[((1H)-INDOL-6-
YL)CARBONYL]PIPERAZINE,
Synonyms ) ] [4]
6-(1-Piperazinylcarbonyl)-1H-
indole
Melting Point 173-176°C [1]

Boiling Point (Predicted)

470.5+45.0 °C

[1]

Density (Predicted)

1.252+0.06 g/cm3

[1]

pKa (Predicted)

16.46+0.30

[1]

Storage Temperature

2-8°C

[1]

Synthesis and Analytical Characterization

The synthesis of indole-piperazine derivatives typically involves the coupling of an activated

indole carboxylic acid with piperazine. The following sections outline a general synthetic

workflow and analytical protocols for the characterization of 6-[(Piperazin-1-yl)carbonyl]-1H-

indole.

A common synthetic route involves the activation of indole-6-carboxylic acid, followed by

amidation with piperazine.
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Carboxylic Acid Activation
(e.g., with DCC, EDCI)

Amide Coupling with Piperazine

Aqueous Workup and Extraction

Purification
(e.g., Column Chromatography, HPLC)

6-[(Piperazin-1-yl)carbonyl]-1H-indole

Click to download full resolution via product page

Caption: General workflow for the synthesis of 6-[(Piperazin-1-yl)carbonyl]-1H-indole.
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Synthesis Protocol (Exemplary):

» Activation: Dissolve 1H-indole-6-carboxylic acid in an appropriate anhydrous solvent (e.g.,
dichloromethane, DMF). Add a coupling agent such as 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDCI) and an activator like Hydroxybenzotriazole
(HOBt). Stir the mixture at room temperature for 30 minutes.

o Coupling: To the activated acid solution, add a solution of piperazine (in excess to favor
mono-acylation) in the same solvent. The reaction is typically stirred at room temperature for
12-24 hours.

o Workup: Upon completion, the reaction mixture is washed successively with a mild acid (e.g.,
1IN HCI), a mild base (e.qg., saturated NaHCO3 solution), and brine. The organic layer is then
dried over anhydrous sodium sulfate.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel or by preparative HPLC to yield the pure
compound.[5]

Analytical HPLC Protocol:
e Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 ym).

» Mobile Phase: A gradient of solvent A (water with 0.1% TFA) and solvent B (acetonitrile with
0.1% TFA).

o Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-
equilibrate.

o Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm.
NMR Spectroscopy Protocol:

¢ Instrument: 400 or 500 MHz NMR spectrometer.
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o Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated
solvent (e.g., DMSO-d6, CDCI3).

e Acquisition: Record *H and 3C NMR spectra at room temperature. Chemical shifts are
reported in ppm relative to the residual solvent peak.[6]

Mass Spectrometry Protocol:
e Technique: Electrospray lonization (ESI) is commonly used for this type of molecule.

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like
methanol or acetonitrile.

e Analysis: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion
mode to observe the [M+H]* ion. High-resolution mass spectrometry (HRMS) can be used to
confirm the elemental composition.[7]

While specific spectral data for this exact compound is not readily available in the provided
search results, Table 2 presents expected *H and 3C NMR chemical shifts based on the
analysis of its constituent moieties (indole and piperazine).

Table 2: Predicted NMR Data in DMSO-d6
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Predicted &
1H NMR ( ) Multiplicity Integration Assignment
Ppm
~11.2 brs 1H Indole N-H
~7.8 S 1H Indole C7-H
~7.5 d 1H Indole C4-H
~7.2 t 1H Indole C2-H
~7.0 d 1H Indole C5-H
~6.4 t 1H Indole C3-H
Piperazine CH2
~3.6 m 4H (adjacent to
C=0)
Piperazine CH2
~2.8 m 4H _
(adjacent to N-H)
~2.5 brs 1H Piperazine N-H
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13C NMR Predicted & (ppm) Assighment
~169 Carbonyl C=0
~136 Indole C7a
~131 Indole C6

~127 Indole C3a
~124 Indole C2

~121 Indole C4

~119 Indole C5

~111 Indole C7

~102 Indole C3

~45 Piperazine CH2
~42 Piperazine CH2

Note: These are predicted values and actual experimental data may vary.

Biological Activity and Signaling Pathways

The indole and piperazine scaffolds are prevalent in medicinal chemistry, exhibiting a wide
array of biological activities.[8][9] Derivatives of indole-piperazine have been investigated for
various therapeutic applications.

o CNS Activity: Many piperazine derivatives act on the central nervous system. For instance,
some have been developed as anxiolytics, antidepressants, and antipsychotics.[9][10]

e Enzyme Inhibition: Indole-piperazine structures have been key in the development of
enzyme inhibitors. For example, derivatives have been synthesized as selective inhibitors of
Fatty Acid Amide Hydrolase (FAAH) for treating pain and depression, and as Histone
Deacetylase 6 (HDACSG) inhibitors with neuroprotective activities.[11][12]

» Anticancer Activity: The indole nucleus is a core component of several anticancer agents.[13]
Indole-piperazine compounds have been explored as potential antiproliferative agents.[13]
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o Receptor Modulation: These compounds can act as ligands for various receptors, including
serotonin, dopamine, and adrenergic receptors.[7][14]

Given its structure, 6-[(Piperazin-1-yl)carbonyl]-1H-indole could potentially interact with G-
protein coupled receptors (GPCRs), a common target for piperazine-containing drugs. A
hypothetical signaling pathway is illustrated below.
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6-[(Piperazin-1-yl)carbonyl]-1H-indole
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Caption: Hypothetical GPCR signaling pathway for 6-[(Piperazin-1-yl)carbonyl]-1H-indole.
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Conclusion

6-[(Piperazin-1-yl)carbonyl]-1H-indole is a compound of significant interest due to the
established pharmacological importance of its constituent indole and piperazine moieties. This
guide provides a foundational understanding of its chemical properties, a framework for its
synthesis and analysis, and an overview of its potential biological roles. The detailed protocols
and compiled data serve as a valuable resource for researchers aiming to explore the
therapeutic potential of this and related molecules. Further investigation is warranted to fully
elucidate its specific biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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